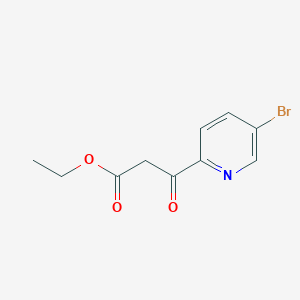

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Description

The strategic importance of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate can be best understood by examining its constituent parts and their roles in synthetic chemistry. The molecule is a derivative of a β-keto ester, a class of compounds renowned for their versatility, and it incorporates a brominated pyridine (B92270) unit, a key building block in the synthesis of numerous biologically active molecules.

Beta-keto esters are organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. This arrangement confers a unique reactivity upon the molecule. The methylene (B1212753) group situated between the two carbonyl groups is particularly acidic, readily forming an enolate ion in the presence of a base. This enolate is a powerful nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

The reactivity of β-keto esters makes them invaluable intermediates in the synthesis of a diverse range of more complex molecules. They are foundational in several classic organic reactions, such as the Claisen condensation, and their synthetic utility continues to be exploited in modern organic chemistry for the construction of natural products, pharmaceuticals, and materials.

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrNO₃ uni.lu |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)CC(=O)C1=NC=C(C=C1)Br uni.lu |

| InChI Key | HECLHZAXCKFFTD-UHFFFAOYSA-N uni.lu |

This table is interactive. Click on the headers to sort.

The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of natural products and synthetic compounds with significant biological activity. The introduction of a bromine atom onto the pyridine ring, as seen in this compound, provides a synthetic "handle" for further chemical transformations.

Bromine, being a halogen, is an excellent leaving group in nucleophilic substitution reactions and, more importantly, it is a key participant in a variety of powerful cross-coupling reactions. Seminal, Nobel Prize-winning methodologies such as the Suzuki, Heck, and Sonogashira couplings utilize aryl halides (including bromopyridines) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the pyridine core, attaching a wide range of other molecular fragments and building molecular complexity with a high degree of control and predictability. The 5-bromo substitution pattern specifically directs these modifications to a defined position on the pyridine ring.

Due to the limited specific scholarly data available for this compound, a detailed overview of its direct research applications is challenging. However, based on its structure, its primary utility in contemporary organic synthesis can be confidently inferred. It serves as a bifunctional building block. The β-keto ester portion can be used to construct a variety of five- or six-membered rings through condensation reactions with dinucleophiles. For instance, reaction with hydrazines could lead to the formation of pyrazolone (B3327878) derivatives, while reaction with amidines or ureas could yield substituted pyrimidines.

Simultaneously, the brominated pyridine moiety allows for its incorporation into larger, more complex molecules via the aforementioned cross-coupling reactions. A synthetic chemist could, for example, first use the β-keto ester to form a new heterocyclic ring system, and then, in a subsequent step, use the bromo-substituent to couple this newly formed bicyclic system with another molecular fragment. This "modular" approach is a cornerstone of modern drug discovery and materials science.

While detailed experimental procedures and specific reaction outcomes for this compound are not widely reported in the public domain, its value as a potential intermediate in the synthesis of novel heterocyclic compounds is clear from a fundamental organic chemistry perspective. Further research into the reactivity and applications of this specific molecule could unveil new and efficient pathways to valuable chemical entities.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECLHZAXCKFFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-94-1 | |

| Record name | ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of Ethyl 3 5 Bromopyridin 2 Yl 3 Oxopropanoate

Transformations Involving the Beta-Keto Ester Moiety

The beta-keto ester functional group is a cornerstone of synthetic organic chemistry, providing a platform for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The presence of both a ketone and an ester group separated by a methylene (B1212753) unit confers unique reactivity upon the molecule. The methylene protons are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating the formation of a stabilized enolate. This enolate is a potent nucleophile, while the carbonyl carbons are susceptible to attack by various nucleophiles.

The carbonyl groups within the beta-keto ester moiety of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate are key sites for reactivity. The ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. rsc.org This differential reactivity allows for selective transformations.

Condensation reactions represent a major pathway for this class of compounds. These reactions typically begin with the deprotonation of the alpha-carbon to form an enolate, which then acts as a nucleophile. For instance, in reactions analogous to the Knoevenagel condensation, this enolate can attack an aldehyde or ketone. Another significant pathway involves condensation with hydrazono-enones. For example, 3-oxo-3-aryl-2-arylhydrazonopropanals can condense with active methylene compounds like beta-keto esters. mdpi.com Depending on the reaction conditions, this can lead to the formation of various substituted nicotinates through a cyclization process that may involve a Dimroth-type rearrangement. mdpi.com

Table 1: Representative Condensation Reaction Products

| Reactant A | Reactant B | Conditions | Product Type |

|---|---|---|---|

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Acetic acid, cat. ammonium (B1175870) acetate (B1210297) | Ethyl 2-hydroxy-6-phenyl-5-p-tolylazonicotinate |

This table illustrates potential condensation pathways based on analogous reactions. mdpi.com

The 1,3-dicarbonyl arrangement in this compound makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds through cyclization reactions.

One of the most fundamental reactions of beta-keto esters is their condensation with hydrazines to form pyrazole (B372694) and pyrazolone (B3327878) derivatives. nih.govmdpi.com The reaction proceeds via initial nucleophilic attack of the hydrazine (B178648) at one of the carbonyl carbons, typically the more reactive ketone carbonyl, followed by an intramolecular condensation and dehydration to form the stable five-membered aromatic pyrazole ring. mdpi.comorientjchem.org

The regioselectivity of the cyclization can be influenced by the substitution on the hydrazine and the reaction conditions. nih.gov Using substituted hydrazines allows for the synthesis of N-substituted pyrazoles. This reaction is a robust and high-yielding method for accessing a diverse range of pyrazole derivatives, which are important scaffolds in medicinal chemistry. mdpi.comorientjchem.org

Table 2: Conditions for Pyrazole Synthesis from 1,3-Dicarbonyls

| 1,3-Dicarbonyl Precursor | Hydrazine | Catalyst/Solvent | Product Type | Yield |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine | Ethylene glycol | 3,5-Disubstituted pyrazole | 70-95% |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazide | Silver catalyst | Trifluoromethylated pyrazole | Moderate to excellent |

This table summarizes various reported methods for pyrazole synthesis from related dicarbonyl compounds. mdpi.com

Dihydrofuran rings can be synthesized from beta-keto esters through oxidative free-radical cyclization reactions. nih.gov This transformation typically involves reacting the beta-keto ester with a terminal alkene in the presence of a metal oxidant, such as manganese(III) acetate. nih.gov The mechanism is believed to proceed through the formation of a Mn(III)-enolate complex. nih.gov This intermediate then participates in a radical addition to the alkene, followed by an intramolecular cyclization and subsequent oxidation to yield the 4,5-dihydrofuran-3-carboxylate product. This method provides a powerful route to highly functionalized dihydrofurans. nih.govnih.gov

Annulation, or ring-forming, reactions are critical for building fused heterocyclic systems. This compound can serve as a building block in such transformations. [3+2]-Annulation reactions, for example, are widely employed for creating five-membered aromatic heterocycles. chim.itresearchgate.net In these processes, a three-atom component reacts with a two-atom component. The beta-keto ester can be elaborated into a suitable synthon for such reactions. For instance, transformation into a hydrazone or an enamine could precede cyclization with another reagent to construct fused systems like pyrrolo[1,2-a]pyridines or other nitrogen-containing fused rings. researchgate.net The synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones from chromone (B188151) precursors reacting with hydrazine derivatives showcases a similar strategy of building a pyrazole ring onto an existing heterocycle. mdpi.com

The ester group of this compound is susceptible to nucleophilic acyl substitution. libretexts.orglibretexts.org This two-step mechanism involves the initial addition of a nucleophile to the electrophilic ester carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This is followed by the elimination of the ethoxide leaving group, which reforms the carbonyl double bond and results in a new acyl compound. libretexts.orgyoutube.com

A prominent example of this reaction is amidation, where an amine acts as the nucleophile to form an amide. nih.gov Direct amidation can be promoted by bases or catalyzed by Lewis acids like iron(III) chloride. nih.govmdpi.com The reaction is compatible with a range of primary and secondary amines, providing a direct route to beta-keto amides. These products are valuable intermediates, as the amide bond is a key feature in many biologically active molecules. mdpi.comresearchgate.net

Table 3: Conditions for Direct Amidation of Esters

| Ester Substrate | Amine Substrate | Catalyst/Base | Conditions | Product |

|---|---|---|---|---|

| Various esters | Primary and secondary amines | Iron(III) chloride (15 mol%) | Solvent-free, 80 °C | Corresponding amide |

| Methyl 3-methyl benzoate | 4-Methyl aniline | Potassium tert-butoxide | DMSO | N-(p-tolyl)-3-methylbenzamide |

This table presents examples of catalytic and base-promoted amidation reactions applied to various esters. nih.govmdpi.com

Cyclization Reactions for Heterocycle Formation

Reactivity of the Bromopyridine Moiety

The chemical behavior of this compound is largely dictated by the reactivity of its bromopyridine moiety. The bromine atom at the C5 position of the pyridine (B92270) ring serves as a versatile handle for a variety of synthetic transformations, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution. Furthermore, the pyridine ring itself presents opportunities for direct C-H functionalization.

The carbon-bromine bond at the 5-position of the pyridine ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. Palladium-catalyzed reactions are particularly prominent in this context, offering reliable and high-yielding methods for molecular elaboration.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by coupling an organoboron compound with an organic halide. For this compound, the bromopyridine unit can be effectively coupled with various aryl or heteroaryl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precursor.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the bromopyridine, followed by transmetalation with the boronic acid derivative (in the presence of a base) and subsequent reductive elimination to yield the arylated product and regenerate the palladium(0) catalyst. The presence of the β-keto ester functionality is generally well-tolerated under Suzuki coupling conditions. nih.govorganic-chemistry.org Catalyst systems derived from Pd₂(dba)₃ and phosphine (B1218219) ligands like PᵗBu₃ are effective for the coupling of aryl bromides. nih.govorganic-chemistry.orgfao.orgfigshare.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boron Reagent | Phenylboronic acid | Arylating agent |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Facilitates C-C bond formation |

| Ligand | PᵗBu₃ or SPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boron reagent |

| Solvent | Toluene, Dioxane, or DMF/Water | Reaction medium |

This table presents generalized conditions. Specific optimizations are typically required for individual substrates.

The Stille coupling provides a versatile method for creating carbon-carbon bonds by reacting an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is particularly useful for introducing a wide variety of alkyl, vinyl, and aryl groups onto the pyridine ring of this compound.

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com Stille reactions are valued for their tolerance of a broad range of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgnrochemistry.com However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.orgnrochemistry.com For sluggish reactions, the addition of a copper(I) co-catalyst can sometimes improve reaction rates and yields. nih.gov

Table 2: Stille Coupling Reaction Partners for Functionalizing the Bromopyridine Moiety

| Organostannane Reagent (R-SnBu₃) | Introduced Group (R) |

|---|---|

| Vinyltributylstannane | Vinyl |

| Allyltributylstannane | Allyl |

| (Thiophen-2-yl)tributylstannane | 2-Thienyl |

| Tributyl(phenylethynyl)stannane | Phenylethynyl |

The choice of organostannane allows for the specific introduction of desired alkyl, alkenyl, or aryl functionalities.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly effective for forming carbon-carbon bonds and is noted for the high reactivity of the organozinc nucleophiles. wikipedia.org The bromopyridine moiety of this compound can be readily coupled with various alkyl-, aryl-, and vinylzinc reagents. wikipedia.orgorganic-chemistry.org

Organozinc reagents can be prepared from the corresponding organic halides, including bromopyridines, through direct insertion of activated zinc. nih.gov This allows for a straightforward pathway to synthesize functionalized pyridyl derivatives. nih.govunits.it While organozinc compounds are highly reactive, they are also sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.org

Other palladium-catalyzed methods, such as the Heck coupling (for introducing alkenyl groups) and Buchwald-Hartwig amination (for forming C-N bonds), can also be employed to functionalize the C-Br bond, further expanding the synthetic utility of the title compound.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the ring must typically be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. chemrxiv.org

In the case of this compound, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. However, the substituents present (a bromine atom and a keto-ester group) may not provide sufficient activation for SNAr to proceed readily with common nucleophiles. The keto-ester at the C2 position can exert an electron-withdrawing effect, but SNAr reactions on simple halopyridines often require stronger activation or harsh reaction conditions. baranlab.org While SNAr reactions on highly activated or poly-substituted pyridines are known, the direct substitution of the 5-bromo substituent on this specific molecule by common nucleophiles like alkoxides or amines is expected to be challenging. researchgate.netacs.org In some specific cases involving 2-halopyridines, the mechanism may deviate from the traditional SNAr pathway. reddit.com

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing aromatic rings without the need for pre-installed leaving groups. researchgate.netnih.gov For pyridine derivatives, C-H functionalization can be challenging due to the electron-poor nature of the ring and the potential for the nitrogen atom to coordinate with and deactivate the metal catalyst. researchgate.netnih.govnih.gov

Despite these challenges, various methods have been developed for the regioselective C-H functionalization of pyridines, often employing transition metal catalysts such as palladium or ruthenium. nih.govmdpi.com These strategies can target C-H bonds at positions ortho, meta, or para to the nitrogen atom, depending on the directing group and reaction conditions. nih.gov For this compound, potential C-H functionalization could occur at the C3, C4, or C6 positions of the pyridine ring. Such transformations would offer a complementary approach to the cross-coupling reactions at the C5-position, allowing for the introduction of new substituents at different locations on the heterocyclic core. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

Chemoselective Transformations and Orthogonal Reactivity

The distinct reactivity profiles of the three primary functional domains within this compound—the carbon-bromine bond on the pyridine ring, the ketone of the β-ketoester, and the ethyl ester—provide a rich playground for selective chemical manipulation.

Selective Functionalization of the Bromopyridine Ring

The bromine atom attached to the pyridine ring is a versatile handle for the introduction of a wide array of substituents via cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing keto-ester group, renders the C-Br bond susceptible to palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Crucially, these transformations can be carried out with high selectivity, leaving the keto and ester functionalities untouched. For instance, a Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond at the 5-position of the pyridine ring.

Table 1: Illustrative Chemoselective Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | >85 |

This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions on similar bromopyridine substrates.

Similarly, the Buchwald-Hartwig amination allows for the chemoselective formation of carbon-nitrogen bonds, providing access to a diverse range of substituted aminopyridines. The judicious choice of catalyst, ligand, and base is critical to ensure that the reaction proceeds efficiently without promoting undesired side reactions involving the keto-ester moiety.

Selective Reduction of the Ketone

The ketone of the β-ketoester is a prime target for selective reduction to the corresponding secondary alcohol, yielding Ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate. This transformation can be achieved with high chemoselectivity using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The ester group is significantly less reactive towards NaBH₄ under standard conditions, and the C-Br bond on the aromatic ring remains intact.

The selective reduction of the ketone introduces a new stereocenter, opening the possibility for asymmetric synthesis to favor the formation of one enantiomer over the other through the use of chiral reducing agents or catalysts. The commercial availability of Ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate underscores the feasibility and utility of this selective reduction.

Table 2: Chemoselective Ketone Reduction

| Entry | Reducing Agent | Solvent | Temperature (°C) | Product |

| 1 | NaBH₄ | Methanol | 0 - 25 | Ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate |

This table illustrates a typical chemoselective reduction of a β-ketoester.

Orthogonal Reactivity and Synthetic Strategy

The ability to selectively address the C-Br bond and the ketone under different reaction conditions exemplifies the principle of orthogonal reactivity. A synthetic strategy could, for example, first involve a Suzuki-Miyaura coupling to install a desired aryl group at the 5-position of the pyridine ring. The resulting product, now an arylated β-ketoester, could then be subjected to a selective reduction of the ketone to afford a more complex, multifunctional molecule.

This orthogonal approach allows for the stepwise and controlled construction of molecular complexity, a cornerstone of modern drug discovery and materials science. The inherent chemoselectivity of the functional groups within this compound makes it a valuable building block for the synthesis of a diverse range of substituted pyridine derivatives.

Role As a Synthetic Intermediate in Complex Organic Molecule Construction

Building Block for Diverse Nitrogen-Containing Heterocycles

The presence of both a β-ketoester functional group and a pyridine (B92270) ring makes Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate an ideal precursor for the synthesis of various nitrogen-containing heterocycles. The 1,3-dicarbonyl system can react with a variety of dinucleophiles to form new rings, while the pyridine and bromo substituents offer sites for further functionalization.

Pyridine-Fused Systems (e.g., Quinolines, Imidazoles)

While direct literature examples detailing the use of this compound in the Friedländer annulation for quinoline (B57606) synthesis are not prevalent, the fundamental reactivity of β-ketoesters suggests its potential in such transformations. The Friedländer synthesis, a classic method for constructing quinolines, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. In this context, this compound could theoretically react with a 2-aminoaryl ketone to yield a highly substituted quinoline bearing a 5-bromopyridin-2-yl group.

Similarly, this compound is a viable candidate for the multicomponent synthesis of fused imidazole (B134444) derivatives, such as imidazo[1,2-a]pyridines. These reactions often involve the condensation of a 2-aminopyridine, an aldehyde, and a third component like an isocyanide or, in some variations, a β-dicarbonyl compound. The reactivity of the dicarbonyl portion of this compound allows for its incorporation into the imidazole ring, leading to complex heterocyclic systems that are of significant interest in medicinal chemistry.

Pyrazole (B372694) and Pyrazolone (B3327878) Architectures

The synthesis of pyrazoles and pyrazolones via the Knorr pyrazole synthesis is a well-established and highly efficient method that directly utilizes 1,3-dicarbonyl compounds. jk-sci.comresearchgate.netslideshare.net This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. The versatility of this method allows for the creation of a wide array of substituted pyrazoles by simply varying the substituents on both the β-ketoester and the hydrazine.

The reaction of this compound with hydrazine hydrate (B1144303) would lead to the formation of a pyrazolone ring. If a substituted hydrazine is used, a corresponding N-substituted pyrazolone or a pyrazole can be obtained. This straightforward cyclocondensation provides a direct route to pyrazole derivatives that incorporate the 5-bromopyridin-2-yl moiety, a structural motif present in various biologically active molecules.

Table 1: Potential Pyrazole Products from this compound

| Hydrazine Reactant | Resulting Heterocyclic Core | Key Substituents |

| Hydrazine Hydrate | Pyrazolone | 3-(5-bromopyridin-2-yl) |

| Phenylhydrazine | Pyrazolone or Pyrazole | 1-phenyl, 3-(5-bromopyridin-2-yl) or 5-(5-bromopyridin-2-yl) |

| Methylhydrazine | Pyrazolone or Pyrazole | 1-methyl, 3-(5-bromopyridin-2-yl) or 5-(5-bromopyridin-2-yl) |

Dihydropyridine (B1217469) and Related Scaffolds

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that assembles 1,4-dihydropyridines from an aldehyde, ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), and two equivalents of a β-ketoester. organic-chemistry.orgalfa-chemistry.comthermofisher.comwikipedia.org The resulting dihydropyridine core can often be oxidized to the corresponding pyridine. wikipedia.org This reaction is renowned for its reliability and its ability to generate complex, drug-like scaffolds in a single step.

This compound can serve as the β-ketoester component in the Hantzsch synthesis. By reacting it with an aldehyde and an ammonia source, it is possible to construct unsymmetrical dihydropyridines where one of the ester groups at the 3- and 5-positions is derived from the starting ketoester, and the other from a second, different β-ketoester if desired. This approach allows for the introduction of the 5-bromopyridin-2-yl group onto the dihydropyridine framework, a scaffold of significant importance in medicinal chemistry, particularly as calcium channel blockers. wikipedia.org

Precursor for Oxygen-Containing Heterocycles (e.g., Dihydrofurans, Coumarin-like Structures)

The reactivity of the β-ketoester functionality also extends to the synthesis of oxygen-containing heterocycles. The active methylene (B1212753) group and the adjacent carbonyls provide the necessary functionality for cyclization reactions to form five- and six-membered rings.

For instance, substituted dihydrofurans can be synthesized from β-ketoesters through various methods, including tandem Knoevenagel condensation-Michael cyclization reactions or copper-catalyzed oxidative cyclizations with olefins. thieme-connect.comnih.gov These methods could potentially be adapted to use this compound to produce highly functionalized dihydrofurans bearing the bromopyridyl substituent.

Furthermore, the Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, which involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.orgorganic-chemistry.orgijsart.com While this reaction works best with activated phenols, it provides a direct pathway to 4-substituted coumarin (B35378) derivatives. jk-sci.com this compound could theoretically be employed in this reaction with various phenols to generate a novel class of coumarins containing a pyridyl substituent at the 4-position. These structures would combine the well-known photophysical and biological properties of the coumarin core with the chemical handles provided by the bromopyridine unit.

Intermediate in Multifunctional Compound Synthesis and Diversification

Beyond its role in constructing heterocyclic rings, this compound is a valuable intermediate for the synthesis of complex acyclic and multifunctional compounds. The three key components of the molecule—the ethyl ester, the active methylene group, and the ketone—can all be selectively manipulated to build molecular diversity.

The active methylene group can be readily alkylated, acylated, or used in condensation reactions to introduce new substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. The ketone can undergo reduction or participate in addition reactions. The bromine atom on the pyridine ring is a key site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, alkyl, or amino groups. This multi-faceted reactivity makes it a powerful tool for generating libraries of diverse compounds for drug discovery and materials science.

Construction of Advanced Diketoacid Derivatives

This compound is, by its nature, a derivative of a diketoacid. The core structure can be elaborated to form more advanced diketoacid derivatives. For example, acylation of the active methylene group with an acyl chloride would yield a triketoester. Subsequent hydrolysis of the ester group would provide a triketoacid derivative. These highly functionalized molecules can act as potent chelating agents for metal ions or serve as precursors for more complex heterocyclic systems. The ability to build upon the existing diketo moiety allows for the precise tuning of the electronic and steric properties of the final molecule.

: Synthesis of Schiff Bases and Related Imines

This compound is a versatile synthetic intermediate in the construction of more complex organic molecules. One of its key applications is in the synthesis of Schiff bases and related imines. The presence of a ketone carbonyl group within the β-keto ester functionality allows for condensation reactions with primary amines to form the characteristic carbon-nitrogen double bond (C=N) of an imine, also known as a Schiff base.

The general reaction for the formation of a Schiff base involves the nucleophilic addition of a primary amine to the carbonyl group, followed by a dehydration step. This reaction is typically catalyzed by an acid and is reversible. The equilibrium can be driven towards the product by removing the water formed during the reaction.

While specific literature detailing the synthesis of Schiff bases directly from this compound is not prevalent, the reactivity of the keto group is well-established. The reaction would proceed by the nucleophilic attack of a primary amine on the ketone's carbonyl carbon. Subsequent proton transfer and elimination of a water molecule would yield the corresponding Schiff base. The resulting molecule would incorporate the 5-bromopyridin-2-yl moiety, providing a scaffold for further functionalization in medicinal and materials chemistry.

It is important to note that β-keto esters, such as this compound, can exist in tautomeric equilibrium with their enol form. Consequently, their reaction with primary amines can also lead to the formation of β-enaminones, which are vinylogous amides. This reaction pathway is also a valuable transformation in organic synthesis.

The synthesis of pyridyl-substituted Schiff bases from precursors like pyridine-2-aldehyde is a well-documented process that illustrates the general conditions that would be applicable. Typically, the pyridyl carbonyl compound is reacted with a primary amine in a suitable solvent, such as ethanol (B145695), often with refluxing to drive the reaction to completion.

The following interactive data table outlines a representative synthesis of a pyridyl-substituted Schiff base, which serves as a model for the potential reactions of this compound.

Interactive Data Table: Representative Synthesis of a Pyridyl-Substituted Schiff Base

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Conditions | Product | Yield (%) |

| Pyridine-2-aldehyde | Aniline | Ethanol | Glacial Acetic Acid (catalytic) | Reflux, 4-6 hours | N-(pyridin-2-ylmethylene)aniline | ~85-95 |

| Pyridine-2-aldehyde | p-Toluidine | Methanol | None | Stirring at room temp., 2.5 hours | N-(pyridin-2-ylmethylene)-4-methylaniline | 61 |

| 5-Bromo-2-hydroxybenzaldehyde | 2-Amino-6-methylbenzothiazole | Ethanol | None | Reflux, 2 hours | 2-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)-4-bromophenol | High |

These examples demonstrate the general conditions under which pyridyl-containing carbonyl compounds react with primary amines to form Schiff bases in good to excellent yields. The specific conditions for this compound would likely be similar, involving the condensation with a primary amine in an alcoholic solvent, potentially with acid catalysis and heat to facilitate the dehydration step. The resulting Schiff bases or enaminones would be valuable intermediates for the synthesis of a variety of heterocyclic compounds and coordination complexes.

Mechanistic Investigations of Key Transformations

Catalytic Cycles in Metal-Mediated Cross-Coupling Reactions

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a versatile substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond at the C5 position of the pyridine (B92270) ring. The generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction provides a framework for understanding this transformation. researchgate.netyoutube.com

The catalytic cycle, illustrated for a generic palladium catalyst, typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide, in this case, this compound. This step forms a Pd(II) intermediate.

Transmetalation: The organoboron compound (e.g., a boronic acid or ester) reacts with the Pd(II) complex in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center and displacing the halide. Mechanistic studies on the cross-coupling of bromopyridines have led to the identification of transient intermediates in this step. researchgate.net

Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A representative catalytic cycle for the Suzuki-Miyaura reaction is detailed in the interactive table below.

Table 1: Catalytic Cycle of a Generic Suzuki-Miyaura Reaction

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. | Aryl-Pd(II)-Halide complex |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. | Di-organic-Pd(II) complex |

| Reductive Elimination | The two organic groups on the palladium are coupled, forming the product and regenerating the Pd(0) catalyst. | Pd(0) catalyst |

Elucidation of Reaction Pathways for Heterocycle Formation

The β-ketoester functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, most notably pyrazole (B372694) derivatives through condensation with hydrazine (B178648) and its derivatives. beilstein-journals.orgnih.govresearchgate.net

The reaction pathway for the formation of a pyrazolone (B3327878) ring from a β-ketoester and hydrazine generally proceeds through the following steps:

Nucleophilic Attack: The hydrazine nitrogen acts as a nucleophile, attacking the more electrophilic ketone carbonyl group of the β-ketoester.

Condensation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the ester carbonyl group, leading to a cyclic intermediate.

Elimination: Finally, a molecule of ethanol (B145695) is eliminated to afford the stable pyrazolone ring.

The general mechanism for this transformation is outlined in the following table.

Table 2: General Reaction Pathway for Pyrazolone Formation

| Step | Description | Intermediate Formed |

|---|---|---|

| Nucleophilic Attack | Hydrazine attacks the ketone carbonyl of the β-ketoester. | Tetrahedral intermediate |

| Condensation | Elimination of water to form a hydrazone. | Hydrazone |

| Intramolecular Cyclization | The terminal nitrogen of the hydrazone attacks the ester carbonyl. | Cyclic tetrahedral intermediate |

| Elimination | Elimination of ethanol to form the pyrazolone ring. | Pyrazolone |

Multicomponent reactions involving β-ketoesters, aldehydes, hydrazine, and a nitrile source can lead to the formation of more complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. rsc.org These reactions often proceed through a series of condensation and cyclization steps. beilstein-journals.orgnih.gov

Stereochemical Aspects and Racemization Studies in Asymmetric Syntheses

While this compound is an achiral molecule, it can be a substrate in asymmetric transformations to generate chiral products. For instance, asymmetric reduction of the ketone functionality can lead to a chiral alcohol. The stereochemical outcome of such reactions is highly dependent on the chiral catalyst or reagent used. Chiral pyridyl-containing ligands are known to be effective in asymmetric catalysis. nih.govresearchgate.netrsc.org

In the context of asymmetric synthesis, understanding and controlling potential racemization pathways is critical. For products where a stereocenter is generated, its stability under the reaction and workup conditions must be considered. The development of chiral pyridine ligands is an active area of research for achieving high enantioselectivity in various transformations. acs.org The stereochemical control in reactions involving pyridyl compounds can be influenced by the coordination of the pyridine nitrogen to a metal center in a chiral ligand environment. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Design

The design of efficient synthetic routes involving this compound requires a consideration of both kinetic and thermodynamic factors.

Kinetic Control vs. Thermodynamic Control: In reactions with multiple potential products, the outcome can often be directed by the reaction conditions. For example, in heterocycle formation, lower temperatures may favor the kinetically controlled product, while higher temperatures could lead to the more stable, thermodynamically favored product.

Catalyst Activity and Stability: In metal-catalyzed cross-coupling reactions, the choice of ligand can significantly impact the kinetics of the catalytic cycle. Electron-rich and sterically bulky ligands often promote the oxidative addition and reductive elimination steps. The stability of the catalyst under the reaction conditions is also a crucial factor for achieving high yields and catalyst turnover numbers.

Reaction Concentration and Temperature: These parameters can influence reaction rates and equilibria. For example, in condensation reactions, the removal of byproducts like water or ethanol can drive the reaction to completion, a consideration based on Le Chatelier's principle.

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, the principles of physical organic chemistry provide a solid foundation for optimizing reaction conditions.

Advanced Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a compound such as Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, a suite of NMR experiments would be essential for its complete characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the protons of the ethyl group and the bromopyridine ring.

Expected ¹H NMR Spectral Features:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Ethyl (-CH₃) | ~1.2-1.4 | Triplet (t) |

| Ethyl (-CH₂) | ~4.1-4.3 | Quartet (q) |

| Methylene (B1212753) (-CH₂-) | ~4.0 | Singlet (s) |

| Pyridine-H | ~7.8-8.8 | Multiplets (m) |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Features:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~14 |

| Methylene (-CH₂-) | ~45 |

| Ethyl (-CH₂) | ~62 |

| Pyridine-C | ~120-155 |

| Ester Carbonyl (C=O) | ~165-175 |

| Ketone Carbonyl (C=O) | ~190-200 |

Note: These are predicted values and can vary based on the solvent and experimental conditions. sp³-hybridized carbons generally absorb from 0 to 90 δ, while sp² carbons absorb from 110 to 220 δ. Carbonyl carbons are typically found at the low-field end of the spectrum, from 160 to 220 δ. libretexts.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with a molecular formula of C₁₀H₁₀BrNO₃, the expected monoisotopic mass is approximately 270.9844 Da. HRMS would be able to confirm this mass with a high degree of accuracy, typically to within a few parts per million (ppm), thus confirming the elemental composition. Predicted collision cross-section values for various adducts of the target compound are available, which can aid in its identification. uni.lu

Coupled Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for the analysis of complex mixtures and for the purification and identification of target compounds. In the context of this compound, LC-MS would be employed to verify the purity of synthesized batches and to study its metabolic fate in biological systems. The use of derivatization agents can enhance the chromatographic performance and ionization efficiency of related keto-acid compounds in LC-MS analysis. mdpi.com

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

No experimental Infrared (IR) or Raman spectroscopy data for this compound has been reported in the reviewed scientific literature. While the vibrational spectra of related pyridine (B92270) and β-keto ester compounds have been studied, a direct analysis of the title compound is not available.

Theoretical calculations could predict the vibrational modes of this compound. Key characteristic peaks would be expected for the following functional groups:

C=O stretching (ester and ketone): Typically observed in the region of 1650-1750 cm⁻¹. Due to the presence of two carbonyl groups, distinct stretching vibrations would be anticipated.

C-O stretching (ester): Expected in the 1000-1300 cm⁻¹ range.

Pyridine ring vibrations: Aromatic C-C and C-N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: A characteristic band for the carbon-bromine bond would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Without experimental data, a detailed analysis and assignment of specific vibrational frequencies remain speculative.

X-ray Crystallography for Absolute Structure Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this compound. Therefore, no experimental data on its absolute structure, including crystal system, space group, unit cell dimensions, and atomic coordinates, is available.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry. For this compound, a crystallographic study would elucidate the conformation of the ethyl ester and keto groups relative to the bromopyridine ring and reveal any significant intermolecular interactions, such as hydrogen bonding or halogen bonding, in the solid state.

In the absence of experimental data, a detailed discussion of the crystallographic features of this specific compound is not possible.

Computational Chemistry Applications in the Study of Ethyl 3 5 Bromopyridin 2 Yl 3 Oxopropanoate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule by solving the Schrödinger equation. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. mdpi.comresearchgate.netnih.gov By calculating the electron density, DFT can accurately predict various molecular attributes, including total energy, dipole moment, and the energies of molecular orbitals. For Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would elucidate the distribution of electrons across the molecule, which is crucial for understanding its stability and reactivity. nih.govdocumentsdelivered.com These calculations form the basis for further analyses, such as Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) mapping.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the region from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile. youtube.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.1951 |

| ELUMO | -2.1020 |

| Energy Gap (ΔE) | 4.0931 |

Note: The data presented is for the related compound ethyl 5-amino-2-bromoisonicotinate and serves as an illustrative example.

Electrostatic Potential (ESP) mapping, also known as Molecular Electrostatic Potential (MEP), is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. libretexts.orgdeeporigin.com ESP maps illustrate regions of varying electron density using a color spectrum. Typically, red areas signify electron-rich zones (negative potential) that are prone to electrophilic attack, while blue areas denote electron-poor zones (positive potential) that are susceptible to nucleophilic attack. avogadro.ccresearchgate.net

For this compound, an ESP map would likely show regions of negative potential around the electronegative oxygen atoms of the two carbonyl groups and the nitrogen atom of the pyridine (B92270) ring. These sites would be the most probable locations for interactions with electrophiles. Conversely, regions of positive potential would be expected around the hydrogen atoms, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological receptors. nih.govdeeporigin.com

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule by exploring its various possible spatial orientations. For a flexible molecule like this compound, which contains several single bonds capable of rotation, determining the lowest-energy conformer is essential. Computational methods, particularly DFT, are used to perform geometry optimization. nih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the structure with the minimum potential energy. The optimized geometry represents the molecule's most probable conformation and is the foundation for calculating other properties, such as its electronic structure and vibrational frequencies.

Molecular Dynamics (MD) Simulations for Molecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govnih.gov MD simulations provide a dynamic picture of molecular motion and interactions by solving Newton's equations of motion for a system of atoms and molecules. For this compound, MD simulations can be used to model its behavior in different environments, such as in a solvent or interacting with a biological macromolecule like a protein. researchgate.net These simulations can reveal information about the molecule's conformational flexibility, solvation effects, and the specific intermolecular interactions, such as hydrogen bonds, that govern its binding to a target site. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.gov The analysis generates a unique surface for a molecule within its crystalline environment, which can be color-mapped to display various properties. A key property is the normalized contact distance (d_norm), which highlights regions of intermolecular contact. Red spots on the d_norm surface indicate close contacts, which are typically significant interactions like hydrogen bonds. researchgate.net

Furthermore, the analysis produces 2D "fingerprint plots," which summarize all intermolecular contacts and provide quantitative percentages for their occurrence. While a crystal structure for this compound is not available, data from the similar molecule ethyl 5-amino-2-bromoisonicotinate demonstrates the utility of this method. nih.govdocumentsdelivered.com For this related compound, the analysis revealed the primary forces governing its crystal packing.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 33.2 |

| Br···H / H···Br | 20.9 |

| O···H / H···O | 11.2 |

| C···H / H···C | 11.1 |

| N···H / H···N | 10.0 |

Note: The data presented is for the related compound ethyl 5-amino-2-bromoisonicotinate and serves as an illustrative example of Hirshfeld analysis. This type of analysis for this compound would similarly identify the key non-covalent interactions responsible for its solid-state architecture.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a detailed picture of chemical bonds and intramolecular interactions. This analysis can reveal hyperconjugative interactions, charge transfer, and the nature of bonding (ionic vs. covalent character), which collectively influence the molecule's stability and reactivity.

A comprehensive search of scientific literature and chemical databases did not yield specific studies that have performed a Natural Bonding Orbital (NBO) analysis on this compound. Therefore, detailed research findings regarding the specific intramolecular donor-acceptor interactions, stabilization energies, and the nature of hybrid orbitals for this particular compound are not publicly available at this time. Such an analysis would be valuable to fully characterize the electronic delocalization between the pyridine ring, the keto-ester chain, and the bromine substituent.

Predicted Collision Cross Section (CCS) Calculations for Gas-Phase Characterization

Predicted Collision Cross Section (CCS) is a calculated measure of the three-dimensional shape of an ion in the gas phase. It is a critical parameter in ion mobility spectrometry (IMS), often coupled with mass spectrometry (MS), for the identification and characterization of compounds. CCS values are dependent on the ion's size, shape, and charge distribution.

For this compound, predicted CCS values have been calculated for various adducts, providing valuable data for its potential identification in gas-phase analytical techniques. These predictions, often derived from computational models, are essential for building spectral libraries and for the confident annotation of this compound in complex mixtures. The predicted CCS values for different ionic forms of the molecule are presented in the table below. bohrium.com

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 271.99168 | 148.1 |

| [M+Na]⁺ | 293.97362 | 159.0 |

| [M-H]⁻ | 269.97712 | 153.1 |

| [M+NH₄]⁺ | 289.01822 | 166.8 |

| [M+K]⁺ | 309.94756 | 149.0 |

| [M+H-H₂O]⁺ | 253.98166 | 147.3 |

| [M+HCOO]⁻ | 315.98260 | 167.7 |

| [M+CH₃COO]⁻ | 329.99825 | 193.2 |

| [M+Na-2H]⁻ | 291.95907 | 153.9 |

| [M]⁺ | 270.98385 | 169.3 |

| [M]⁻ | 270.98495 | 169.3 |

Data sourced from PubChemLite. bohrium.com

Advanced Synthetic Applications and Methodological Enhancements

Development of Highly Regioselective and Chemoselective Transformations

The molecular architecture of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, featuring a β-ketoester moiety and a brominated pyridine (B92270) ring, presents multiple reactive sites. This complexity necessitates the development of highly regioselective and chemoselective reactions to achieve desired synthetic outcomes.

Research into related structures has demonstrated the importance of controlling reaction conditions to direct transformations. For instance, the lithiation of 3-bromopyridine (B30812) can be cleanly achieved at -50°C in toluene, allowing for the specific introduction of electrophiles at the 3-position of the pyridine ring. researchgate.net This type of halogen-metal exchange is a powerful tool for regioselective functionalization. Furthermore, the β-ketoester group can be selectively targeted. For example, reactions analogous to the Hantzsch thiazole (B1198619) synthesis, which involve the reaction of thioamides with α-halocarbonyl compounds, underscore the ability to selectively form new rings at the ketoester portion of the molecule. nih.gov The choice of base, solvent, and temperature are critical parameters in controlling which part of the molecule reacts.

Table 1: Examples of Regioselective Reactions Relevant to Pyridine and β-Ketoester Scaffolds

| Reaction Type | Reagents | Key Feature | Potential Application |

|---|---|---|---|

| Halogen-Metal Exchange | n-Butyllithium, Toluene | Selective lithiation at the bromine-bearing carbon of the pyridine ring. researchgate.net | Introduction of various electrophiles for further functionalization. |

| Heterocycle Synthesis | Thioamides, Triethylamine | Selective reaction at the α-carbon of the keto group for thiazole formation. nih.gov | Construction of fused heterocyclic systems. |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov this compound is an ideal candidate for integration into MCRs due to its diverse functional groups.

The β-ketoester functionality is a classic component in well-known MCRs such as the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction for producing dihydropyrimidinones. nih.gov These reactions typically involve an aldehyde and a source of ammonia (B1221849) or urea, and the β-ketoester. nih.gov The presence of the 5-bromopyridinyl moiety adds another layer of complexity and allows for the synthesis of highly functionalized, novel heterocyclic libraries. nih.govnih.gov Pseudo-multicomponent reactions, which may involve a Knoevenagel condensation followed by a Michael addition, also represent a viable strategy for utilizing this substrate to create complex molecular scaffolds. nih.gov

For example, a potential three-component reaction could involve this compound, an aromatic aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) to construct substituted pyridine rings, a reaction analogous to the Chichibabin pyridine synthesis. mdpi.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of complex molecules. mdpi.com In the context of this compound, several green strategies can be envisioned.

One key principle is the use of safer solvents and reaction conditions. mdpi.com Syntheses involving this compound could be optimized to use greener solvents like ethanol (B145695) or even be performed under solvent-free conditions, for instance, through mechanochemical grinding. mdpi.com The synthesis of related compounds, such as ethyl levulinate, has been explored using deep eutectic solvents (DES) as both a catalyst and a reaction medium, which can be a more environmentally friendly alternative to traditional volatile organic solvents. mdpi.com

Furthermore, the development of catalytic methods that utilize recyclable catalysts can significantly improve the sustainability of a synthetic route. mdpi.com For the synthesis and subsequent transformations of this compound, employing solid-supported catalysts or organocatalysts could facilitate easier product purification and reduce waste generation. mdpi.com

Table 2: Green Chemistry Approaches in Organic Synthesis

| Green Chemistry Principle | Application | Benefit |

|---|---|---|

| Use of Greener Solvents | Employing ethanol or water as a solvent in reactions. frontiersin.org | Reduced toxicity and environmental impact. |

| Atom Economy | Designing reactions, like MCRs, where most atoms from the reactants are incorporated into the final product. nih.gov | Minimized waste generation. |

| Catalysis | Using recyclable or biodegradable catalysts, such as organocatalysts or solid-supported metal catalysts. mdpi.com | Reduced need for stoichiometric reagents and simplified purification. |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of pharmaceutical intermediates and active ingredients. d-nb.infonih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. d-nb.inforesearchgate.net

The synthesis of this compound and its subsequent transformations are well-suited for flow chemistry applications. For instance, reactions that are highly exothermic or require precise temperature control can be managed more effectively in a microreactor system. d-nb.info This technology allows for rapid optimization of reaction conditions and can lead to higher yields and purities compared to traditional batch processes. d-nb.info

A combined batch/flow approach could also be advantageous. For example, the initial synthesis of the core structure might be done in batch, while subsequent, more hazardous or difficult-to-control steps, such as certain coupling reactions or reductions, could be performed in a flow reactor. nih.gov This strategy has been successfully employed in the synthesis of complex marine natural products and could be adapted for the large-scale production of derivatives of this compound. nih.gov The enhanced safety and efficiency of flow chemistry make it a particularly attractive option for industrial-scale manufacturing. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of pyridine (B92270) derivatives is a central theme in organic chemistry, and the development of advanced catalytic systems is paramount for improving reaction outcomes. researchgate.net Future efforts concerning Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate will likely focus on moving beyond traditional methods towards more sustainable and sophisticated catalytic technologies.

Key areas of exploration include:

Heterogeneous and Homogeneous Catalysis: Research is expanding into a variety of catalytic methods, including the use of nanocatalysts, ionic liquids, supported catalysts, and transition metal complexes to construct pyridine rings. researchgate.net

Magnetically Recoverable Nanocatalysts: A significant trend is the development of magnetically recoverable nano-catalysts, which offer high surface area and easy separation from the reaction medium. rsc.org These systems can be acidic, basic, or bifunctional, providing a versatile toolkit for optimizing the synthesis of pyridine-containing molecules. rsc.org For instance, core-shell structures like Fe3O4@KCC-1-npr-NH2 have been used as effective basic magnetic catalysts. rsc.org

Catalyst-Controlled Selectivity: A major goal is to achieve precise control over regioselectivity. Modern catalysts can direct reactions to specific positions on the pyridine ring, which is often a formidable challenge. chemrxiv.org For example, a Ni-Al heterobimetallic catalyst has been developed for the C3–H alkenylation of pyridines, overriding conventional site-selectivity. chemrxiv.org Similarly, dual-reaction manifolds are being designed that can selectively produce either pyridines or pyrroles from the same starting materials, simply by changing the catalyst. rsc.org The application of such selective catalysts could allow for the direct functionalization of the this compound backbone, avoiding the need for cumbersome protecting group strategies.

Table 1: Emerging Catalytic Systems for Pyridine Synthesis

| Catalytic System | Key Features | Potential Advantages for Synthesis |

|---|---|---|

| Magnetically Recoverable Nanocatalysts | Easy separation using an external magnet; high surface area; modifiable surface chemistry. rsc.org | Enhanced reusability, reduced waste, simplified product purification. rsc.org |

| Ni/Brønsted Acid Relay Catalysts | Enables efficient [2+2+2] cycloaddition reactions for constructing complex pyridine frameworks. acs.org | Facile access to unsymmetrical polycyclic pyridine derivatives from readily available substrates. acs.org |

| Heterobimetallic Catalysts (e.g., Ni-Al) | Can override the intrinsic reactivity of the pyridine ring to achieve unconventional site-selectivity. chemrxiv.org | Atom-economical C-C bond formation at specific positions (e.g., C3) without external oxidants. chemrxiv.org |

| Dual-Manifold Catalytic Systems (e.g., Rh(II)) | Catalyst controls the reaction pathway to selectively form different heterocyclic products (e.g., pyridines vs. pyrroles) from a common precursor. rsc.org | Increased molecular diversity from a single starting material, enhancing synthetic efficiency. rsc.org |

Design and Synthesis of New Classes of Derivatives with Tuned Reactivity

The structural backbone of this compound is a fertile ground for the creation of novel derivatives with fine-tuned reactivity and function, particularly for biological applications. rsc.org The pyridine nucleus is a key scaffold in medicinal chemistry, and modifying its substituents can lead to compounds with potent and selective activities. rsc.orgnih.gov

Future design and synthesis efforts will likely concentrate on:

Bioactive Hybrids: There is a strong trend towards creating hybrid molecules where the pyridine core is combined with other pharmacophores to develop new anticancer, anti-inflammatory, or antimicrobial agents. rsc.orgacs.org For example, hybridization of pyridine with a 1,3,4-oxadiazole (B1194373) moiety is a promising strategy for developing new anticancer drugs. acs.org

Target-Specific Inhibitors: Derivatives will be designed as specific inhibitors for biological targets like enzymes or protein kinases. mdpi.comnih.gov By systematically altering the groups attached to the pyridine ring, researchers can optimize binding interactions and enhance inhibitory potency. mdpi.com For instance, novel imidazo[4,5-b]pyridine derivatives have been designed as potent inhibitors of cyclin-dependent kinase 9 (CDK9). nih.gov

Pro-Apoptotic Agents: A key area of cancer research involves inducing apoptosis (programmed cell death) in tumor cells. New pyridine analogs can be designed to trigger apoptosis through mechanisms like the overproduction of reactive oxygen species (ROS) and mitochondrial dysfunction. mdpi.com

The β-ketoester group of this compound is particularly useful, serving as a versatile handle for cyclization reactions to build fused ring systems or for condensation reactions to attach diverse side chains. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, alkyl, and amino groups to further expand the molecular diversity.

Table 2: Examples of Designed Pyridine Derivatives and Their Targeted Applications

| Derivative Class | Design Strategy | Targeted Application | Research Finding Example |

|---|---|---|---|

| Diarylpyridines | Using the pyridine ring as a rigid linker to fix the orientation of two aryl groups. nih.gov | Anticancer (Tubulin Polymerization Inhibition) | Compound 10t showed remarkable antiproliferative activities against HeLa, MCF-7, and SGC-7901 cancer cell lines. nih.gov |

| Imidazo[4,5-b]pyridines | Fusing an imidazole (B134444) ring to the pyridine core to create a novel heterocyclic system. nih.gov | Anticancer (CDK9 Inhibition) | Several compounds showed significant activity against MCF-7 and HCT116 cancer cell lines with potent CDK9 inhibitory potential. nih.gov |

| Pyridine-Oxadiazole Hybrids | Covalently linking pyridine and 1,3,4-oxadiazole moieties. acs.org | Anticancer (PIM-1 Kinase Inhibition) | A designed hybrid compound exhibited potent PIM-1 inhibition activity with an IC50 value of 14.3 nM and induced apoptosis in MCF-7 cells. acs.org |

Mechanistic Insights into Complex Reaction Systems

A deeper, fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For reactions involving this compound, future research will increasingly employ a combination of advanced experimental techniques and computational modeling to unravel complex reaction pathways.

Emerging trends in this area include:

Computational Chemistry: Quantum chemical calculations are becoming indispensable for mapping potential energy surfaces, identifying transition states, and explaining observed selectivities. nih.gov Such studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways, and predict the most likely outcome of a reaction under given conditions. nih.gov

Advanced Spectroscopy and Kinetics: Detailed kinetic studies can help determine the order of a reaction with respect to each component (substrate, catalyst, oxidant), providing crucial clues about the rate-determining step. acs.org Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and identify key reaction intermediates, offering direct evidence for proposed mechanisms. acs.org

Photoredox and Radical Mechanisms: The rise of photoredox catalysis has opened new avenues for the functionalization of pyridines, often involving radical intermediates. acs.orgmdpi.com Future work will focus on elucidating the precise steps in these photocatalytic cycles, including single-electron transfer (SET) events, hydrogen atom transfer (HAT) processes, and the nature of the radical species involved. acs.org Understanding these mechanisms is key to controlling the site-selectivity of reactions, such as directing acylation to either the C2 or C4 position of the pyridine ring by simply changing the N-substituent on a pyridinium (B92312) salt precursor. acs.org

Table 3: Methods for Elucidating Reaction Mechanisms of Pyridine Derivatives

| Method | Information Gained | Example Application |

|---|---|---|

| Kinetic Profiling | Determines reaction order and rate dependence on reactant concentrations. acs.org | Used to show that two-phase radical arylations of pyridine exhibit zero-order dependence on the arylboronic acid and positive-order dependence on the oxidant and catalyst. acs.org |

| Mass Spectrometry (ESI-MS) | Identifies and characterizes transient intermediates in the reaction mixture. acs.org | Provided evidence for the partitioning of reactants and the immediate formation of the product upon catalyst addition in the aqueous phase. acs.org |

| Computational Modeling (e.g., MEDT) | Maps reaction pathways, calculates activation energies, and explains regio- and stereoselectivity. nih.gov | Investigated the molecular mechanism of a reaction involving a furan (B31954) derivative, revealing a complex pathway with zwitterionic intermediates. nih.gov |

| Control Experiments | Tests specific mechanistic hypotheses, such as the role of radical intermediates or the competence of a proposed intermediate as a substrate. acs.org | Confirmed that in a photoredox acylation, the pyridine generated in situ does not act as a substrate, supporting the proposed mechanism involving a pyridinium salt. acs.org |

Application in the Synthesis of Advanced Materials and Functional Molecules

While much of the focus on pyridine derivatives has been in the pharmaceutical realm, their unique electronic and coordination properties make them excellent candidates for advanced materials and functional molecules. The structure of this compound offers multiple points for modification, making it a promising building block for materials science.

Future research directions are expected to include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring is an excellent Lewis base, capable of coordinating to metal ions. This property can be exploited to construct highly ordered, porous materials like MOFs. The bromo-substituent and the ester group can be further functionalized to act as multitopic linkers, enabling the design of frameworks with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Organic Electronics: Pyridine-containing conjugated polymers are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-deficient nature of the pyridine ring can be used to tune the electronic properties of these materials. Starting from this compound, the bromine atom can be used as a handle in polymerization reactions (e.g., via Suzuki or Stille coupling) to create well-defined polymeric structures.

Functional Dyes and Probes: The pyridine scaffold is a component of many functional dyes. By extending the conjugation of the system through reactions at the bromine position and modifying the ketoester group, new chromophores and fluorophores could be developed. These molecules could find applications as fluorescent probes for biological imaging or as chemosensors for the detection of specific analytes.

The versatility of this compound ensures that as new synthetic methods become available, its role as a precursor for both biologically active molecules and novel functional materials will continue to expand, solidifying its importance in modern chemical research.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Et₃N, THF, 70°C | 65–75 | ≥95% |

| 2 | NBS, AIBN, CCl₄ | 80–85 | ≥90% |

Advanced Optimization : For higher yields, continuous flow reactors reduce side reactions (e.g., ester hydrolysis) by precise control of residence time and temperature gradients .

Basic: How is this compound characterized structurally?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ester CH₂), and δ 8.2–8.6 ppm (pyridine protons) confirm the ester and bromopyridine moieties .

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–175 ppm .

- X-ray Crystallography : Resolves the planar β-ketoester configuration and dihedral angles between pyridine and ester groups (e.g., SHELXL refinement) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 287 (C₁₀H₁₁BrNO₃⁺) confirms molecular weight .

Advanced Analysis : DFT Calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Basic: What are the primary reactive sites in this compound?

Answer:

The compound exhibits three reactive centers:

Bromine on Pyridine : Susceptible to SNAr reactions (e.g., Suzuki coupling with aryl boronic acids) .

β-Ketoester Carbonyl : Participates in condensation reactions (e.g., Knorr pyrrole synthesis) .

Ester Group : Hydrolyzes to carboxylic acid under acidic/basic conditions .

Advanced Mechanistic Insight : Competing pathways (e.g., bromine vs. carbonyl reactivity) are governed by steric hindrance (pyridine C5-substitution) and electronic effects (electron-withdrawing Br) .

Advanced: How can computational modeling guide the design of derivatives from this compound?

Answer:

- Molecular Docking : Predict binding affinity to biological targets (e.g., kinase enzymes) using PyRx or AutoDock .